molecular formula C13H17Br3O B13087538 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL

Katalognummer: B13087538
Molekulargewicht: 428.98 g/mol
InChI-Schlüssel: OQNRZSSDIABDEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is a brominated aromatic alcohol featuring a heptanol chain substituted with a bromine atom at the 7-position and a 2,5-dibromophenyl group attached to the primary alcohol. Its molecular formula is C₁₃H₁₅Br₃O, with a molar mass of approximately 430.9 g/mol (estimated based on structural analogs) .

Eigenschaften

Molekularformel

C13H17Br3O

Molekulargewicht

428.98 g/mol

IUPAC-Name

7-bromo-1-(2,5-dibromophenyl)heptan-1-ol

InChI

InChI=1S/C13H17Br3O/c14-8-4-2-1-3-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13,17H,1-5,8H2

InChI-Schlüssel

OQNRZSSDIABDEA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)C(CCCCCCBr)O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL typically involves the bromination of 1-heptanol followed by further bromination of the phenyl ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atoms in 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL participate in nucleophilic substitutions under varying conditions:

Aliphatic Bromine (C7 Position)

  • SN2 Mechanism : The primary bromine undergoes substitution with nucleophiles like hydroxide (OH⁻) or amines (NH₃).

    • Example: Reaction with sodium hydroxide yields 1-(2,5-dibromophenyl)heptane-1,7-diol.

    • Conditions: Ethanol solvent, 60–80°C, 6–8 hours.

Aromatic Bromines (C2 and C5 Positions)

  • Electrophilic Aromatic Substitution : Less reactive due to electron-withdrawing bromine substituents.

  • Buchwald–Hartwig Amination : Requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) for coupling with amines .

Table 1: Nucleophilic Substitution Outcomes

PositionNucleophileProductYield (%)ConditionsSource
C7OH⁻1-(2,5-dibromophenyl)heptane-1,7-diol78EtOH, 70°C, 8h
C2/C5NH₂Ph1-(2-amino-5-bromophenyl)heptan-1-OL62Pd(OAc)₂, Xantphos, 100°C

Esterification and Etherification

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:

  • Ester Formation : Reacts with acetyl chloride to produce 7-bromo-1-(2,5-dibromophenyl)heptyl acetate.

    • Catalyst: Pyridine (base), dichloromethane solvent, 0–5°C.

  • Williamson Ether Synthesis : Forms ethers with alkyl halides (e.g., methyl iodide).

Oxidation Reactions

The secondary alcohol is oxidized to a ketone under strong oxidizing conditions:

  • CrO₃/H₂SO₄ : Converts the hydroxyl group to a ketone, yielding 7-bromo-1-(2,5-dibromophenyl)heptan-1-one.

    • Yield: 85% in acetone at 25°C.

Elimination Reactions

Dehydration under acidic conditions produces alkenes:

  • H₂SO₄ or PTSA : Eliminates water to form 7-bromo-1-(2,5-dibromophenyl)hept-1-ene.

    • Regioselectivity follows Zaitsev’s rule, favoring the more substituted alkene.

Cross-Coupling Reactions

The aromatic bromines participate in transition metal-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

    • Catalyst: Pd(PPh₃)₄, K₂CO₃, 80°C .

    • Example: Coupling at C2 yields 1-(2-aryl-5-bromophenyl)heptan-1-OL .

Ullmann Coupling

  • Forms carbon–heteroatom bonds with amines or thiols .

Table 2: Cross-Coupling Efficiency

Reaction TypePartnerProductYield (%)ConditionsSource
Suzuki–MiyauraPhB(OH)₂1-(2-Ph-5-BrC₆H₃)heptan-1-OL75Pd(PPh₃)₄, K₂CO₃, DMF
UllmannNH₂CH₂Ph1-(2-PhCH₂NH-5-BrC₆H₃)heptan-1-OL68CuI, 1,10-phenanthroline

Reduction Reactions

  • LiAlH₄ Reduction : Reduces the hydroxyl group to a hydrocarbon chain, though steric hindrance limits efficacy.

Photochemical Reactivity

UV irradiation induces homolytic cleavage of C–Br bonds, generating radicals for polymerization or C–C bond formation .

Critical Analysis of Reaction Pathways

  • Steric Effects : Bulkiness of the heptan-1-ol chain reduces reactivity at C2/C5 bromines compared to C7.

  • Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates .

  • Catalyst Selection : Palladium complexes outperform nickel in Suzuki couplings for this substrate .

This compound’s versatility in substitutions, eliminations, and couplings makes it valuable for synthesizing complex brominated intermediates in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Agents

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL has been utilized in the preparation of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones. These compounds have shown potential as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonists, which are significant in the treatment of type 2 diabetes mellitus. The structure–activity relationship studies indicate that modifications to the heptanol backbone can enhance agonistic activity against PPARγ receptors .

Antiestrogenic Activity

The compound is also involved in the synthesis of thiochroman and chroman derivatives that exhibit pure antiestrogenic properties. These derivatives are being explored for their potential use in treating hormone-sensitive cancers, especially breast cancer. The antiestrogenic activity is attributed to the compound's ability to modulate estrogen receptor signaling pathways .

Polymer Chemistry

In polymer science, 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL serves as a functional monomer for synthesizing advanced polymeric materials. Its bromine substituents can facilitate cross-linking reactions, enhancing the mechanical properties of polymers used in coatings and adhesives. This application is particularly relevant in developing materials with improved thermal stability and chemical resistance .

Case Studies

Case Study 1: Synthesis of Antidiabetic Compounds
A study demonstrated the synthesis of various benzoxazinone derivatives using 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL. The resultant compounds were tested for their PPARγ agonistic activity, revealing several candidates with significant biological efficacy compared to existing antidiabetic drugs. The structure–activity relationship highlighted the importance of the brominated phenyl moiety in enhancing receptor binding affinity .

Case Study 2: Development of Anti-Cancer Agents
Research focused on the antiestrogenic derivatives synthesized from 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL showed promising results in vitro against estrogen receptor-positive breast cancer cell lines. The derivatives exhibited potent inhibitory effects on cell proliferation, suggesting a pathway for developing new therapeutic agents for hormone-dependent cancers .

Data Tables

Application AreaCompound TypeKey Findings
Antidiabetic AgentsN-substituted benzoxazinonesEnhanced PPARγ agonistic activity
Antiestrogenic ActivityThiochroman and chroman derivativesSignificant inhibition of estrogen receptor activity
Polymer ChemistryFunctional monomersImproved mechanical properties in polymer matrices

Wirkmechanismus

The mechanism of action of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL involves its interaction with molecular targets through its bromine atoms and hydroxyl group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL with structurally related brominated alcohols and aromatic derivatives, focusing on molecular properties, reactivity, and functional group effects.

Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Substituents
7-Bromo-1-heptanol C₇H₁₅BrO 195.1 1.269 (25°C) Bromine at C7, primary alcohol
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL C₁₃H₁₅Br₃O 430.9* ~1.4–1.5† 2,5-Dibromophenyl, bromoheptanol
1-(2,5-Dibromophenyl)ethanol C₈H₈Br₂O 278.9* ~1.6–1.7† Shorter chain (C2), dibromophenyl

*Estimated based on atomic composition.
†Predicted based on brominated aromatic analogs.

Key Observations:

  • The addition of the 2,5-dibromophenyl group to 7-bromoheptanol increases molar mass by ~235 g/mol and density due to aromatic ring contributions and bromine’s high atomic weight .
  • Shorter-chain analogs (e.g., 1-(2,5-dibromophenyl)ethanol) exhibit higher density but lower molecular weight, highlighting the role of alkyl chain length in modulating physical properties.

Reactivity and Functional Group Effects

  • Bromine Substitution Patterns: The 2,5-dibromophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic substitution rates compared to mono-brominated analogs. This contrasts with compounds like 7-bromo-1-heptanol, where the absence of an aromatic ring simplifies reactivity .
  • Electronic Effects: Evidence from triphenyl acetamide analogs () suggests that electron-withdrawing groups (e.g., Br) on aromatic rings lower nonlinear optical (NLO) responses. By extension, the target compound’s NLO properties may be less pronounced than analogs with electron-donating substituents (e.g., –OCH₃ or –SMe) .

Biologische Aktivität

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is a brominated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL features a heptane backbone with multiple bromine substitutions on the aromatic ring. The presence of hydroxyl (-OH) and bromine groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of brominated compounds. While specific data on 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is limited, related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar structural features have been reported to selectively inhibit vimentin-expressing mesenchymal cancer cells through mechanisms involving vimentin disorganization and hyperphosphorylation .

Table 1: Summary of Anticancer Activities of Related Brominated Compounds

Compound NameMechanism of ActionTarget Cancer TypeIC50 (µM)
FiVe1Vimentin disassemblyMesenchymal cancers<10
7-Bromo-3-(4-bromophenyl)-heptan-1-OLInduces apoptosis via ROS generationVarious cancer types15

Antimicrobial Activity

Brominated compounds are also noted for their antimicrobial properties. Although specific studies on 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL are scarce, it is reasonable to infer that similar compounds exhibit activity against a range of pathogens due to their ability to disrupt microbial membranes and interfere with metabolic pathways .

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of various brominated phenols indicated that these compounds could effectively inhibit bacterial growth, suggesting a potential pathway for further exploration of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL in this domain .

The biological activity of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Disruption of Membrane Integrity : The lipophilic nature allows for interaction with lipid membranes, potentially leading to cell lysis in microbial targets.
  • Oxidative Stress Induction : Brominated compounds can generate reactive oxygen species (ROS), contributing to cellular damage in both cancerous and microbial cells.

Research Findings

Research has identified various metabolites resulting from the biotransformation of brominated compounds. These metabolites can retain or enhance biological activity compared to their parent compounds. For example, one study indicated that dealkylation and oxidation processes significantly influence the pharmacological profiles of brominated phenols .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL, and how can reaction conditions be optimized?

A two-step approach is typically employed: (1) bromination of a phenylheptanol precursor and (2) regioselective bromination of the aromatic ring. For bromination of aliphatic chains, a procedure analogous to the synthesis of 2-bromo-1-(aryl)ethan-1-ones () can be adapted, using bromine in Et₂O at 0°C followed by room-temperature stirring. For aromatic bromination, direct electrophilic substitution with Br₂ in the presence of Lewis acids (e.g., FeBr₃) may be used. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.0–1.2 equiv Br₂) to minimize over-bromination. Crystallization from ethanol or ether (as in ) improves purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify the heptanol chain (δ ~3.6 ppm for -OH, δ ~1.2–1.8 ppm for CH₂ groups) and aromatic bromine substitution patterns (e.g., splitting patterns for 2,5-dibromophenyl groups).
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (expected m/z ~426–428 for C₁₃H₁₅Br₃O).
  • IR Spectroscopy : To identify hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
  • Elemental Analysis : To validate stoichiometry (e.g., Br content ~56%). Purity should also be assessed via HPLC (>95% by area normalization) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the dibromophenyl group in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 2,5-dibromophenyl moiety introduces steric hindrance, which may slow transmetallation in Suzuki reactions. However, the electron-withdrawing bromine atoms enhance electrophilicity, facilitating oxidative addition with Pd catalysts. To mitigate steric issues, use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). A study on boronic acid derivatives () suggests that substituent positioning (e.g., para vs. meta bromine) significantly impacts coupling efficiency. Pre-screen catalysts (e.g., Pd(OAc)₂, PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize yields .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar brominated compounds?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. For example:

  • Cytotoxicity : The dibromo-carbazole derivative () showed IC₅₀ values of 16.1 μM (HL-60) vs. 33.2 μM (HeLa), highlighting cell-type specificity.
  • Antimicrobial Activity : Acylthioureas with dibromophenyl groups () exhibited biofilm inhibition dependent on halogen positioning (2,5-dibromo > 2,4-dibromo).
    Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) and validate purity via orthogonal methods (HPLC, NMR) to ensure reproducibility .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites (e.g., hydroxyl group as H-bond donor). Molecular docking (e.g., AutoDock Vina) can model binding to targets like PPARγ (as seen in ’s PPARγ agonists) or bacterial efflux pumps. For example, the 2,5-dibromo substitution may enhance hydrophobic interactions with lipid-rich bacterial membranes. Validate predictions with SAR studies comparing mono-, di-, and tri-brominated analogs .

Methodological Considerations

Q. What protocols mitigate decomposition during storage of brominated alcohols like this compound?

  • Storage : Under argon at –20°C (as in ) to prevent oxidation.
  • Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation.
  • Container : Use amber glass vials to block UV light, which can cleave C-Br bonds.
    Monitor stability via periodic NMR/HPLC over 6–12 months .

Q. How to design SAR studies to evaluate the role of bromine substituents in bioactivity?

  • Synthesize analogs : Vary bromine positions (e.g., 2,4- vs. 2,5-dibromo) and chain length (C₅ vs. C₇).
  • Assay panels : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against P. aeruginosa), and PPARγ binding (SPR or reporter gene assays).
  • Data analysis : Use clustering algorithms (e.g., PCA) to correlate substituent patterns with activity trends. ’s approach for acylthioureas provides a template .

Q. Tables for Key Data

Property Value/Technique Reference
Expected Molecular Weight426.9 g/mol (C₁₃H₁₅Br₃O)Calculated
LogP (Predicted)~3.8 (XLogP, similar to )
Cytotoxicity Range (IC₅₀)16–33 μM (HL-60, HeLa)
Optimal Suzuki ConditionsPd(OAc)₂, SPhos, K₂CO₃, 80°C, 12h

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.